molecular formula C14H13NO3 B7873706 2-(2-Nitrophenyl)-1-phenyl-ethanol

2-(2-Nitrophenyl)-1-phenyl-ethanol

Cat. No.: B7873706
M. Wt: 243.26 g/mol
InChI Key: OEOGBKZUVNQUCF-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1-phenyl-ethanol is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, and a hydroxyl group (-OH) attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-1-phenyl-ethanol typically involves the reduction of 2-(2-nitrophenyl)-1-phenylethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group, followed by further chemical modifications to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-1-phenyl-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(2-Nitrophenyl)-1-phenylethanone or 2-(2-Nitrophenyl)acetaldehyde.

    Reduction: 2-(2-Aminophenyl)-1-phenyl-ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Nitrophenyl)-1-phenyl-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1-phenyl-ethanol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is involved in the biosynthesis of signal molecules for bacterial communication . This inhibition disrupts quorum sensing and biofilm formation, making it a potential anti-infective agent.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: Contains a nitro group and a carboxylic acid group attached to a phenyl ring.

    2-Nitrobenzyl alcohol: Contains a nitro group and a hydroxyl group attached to a benzyl ring.

    1-(2-Nitrophenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-(2-Nitrophenyl)-1-phenyl-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-nitrophenyl)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9,14,16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOGBKZUVNQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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